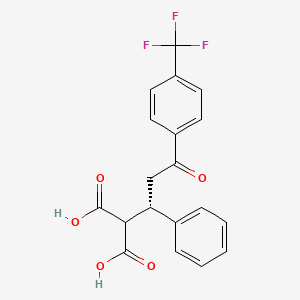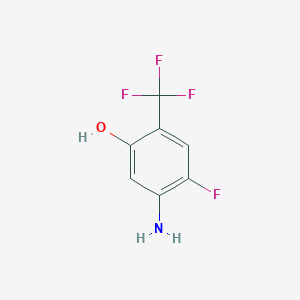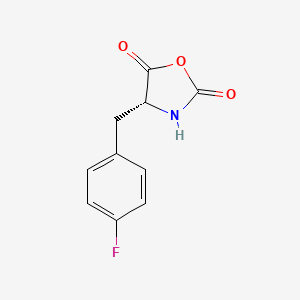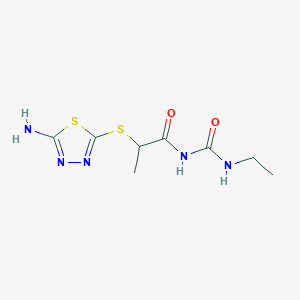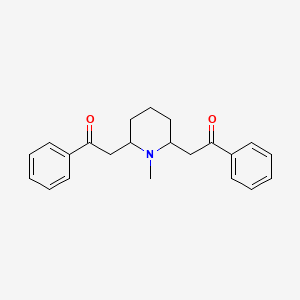
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane is a tertiary phosphine compound. Tertiary phosphines are known for their applications in various fields, including catalysis and organic synthesis. This compound, with its unique structure, offers specific properties that make it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . This approach is widely used due to its convenience and efficiency. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The scalability of the Grignard reaction makes it suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, which have applications in various fields such as catalysis and material science.
Aplicaciones Científicas De Investigación
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, contributing to drug discovery and development.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticancer agents.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and transmetalation steps.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is similar in structure but contains a different substituent on the phenyl ring.
Tris(2-methoxy-5-vinylphenyl)phosphine: Another tertiary phosphine with different substituents that offer unique properties.
Uniqueness
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well.
Propiedades
Fórmula molecular |
C27H35PSi |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
[2,4-dimethyl-6-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C27H35PSi/c1-6-29(7-2,8-3)21-24-20-22(4)19-23(5)27(24)28(25-15-11-9-12-16-25)26-17-13-10-14-18-26/h9-20H,6-8,21H2,1-5H3 |
Clave InChI |
DOPJPRBJVKSJTN-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CC1=CC(=CC(=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


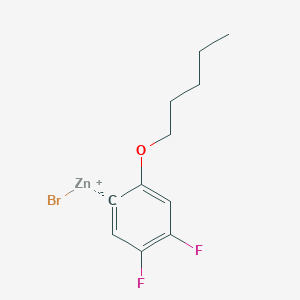
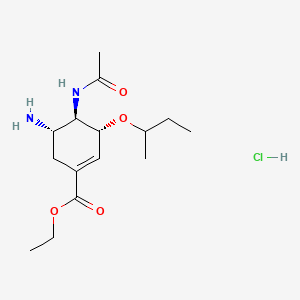
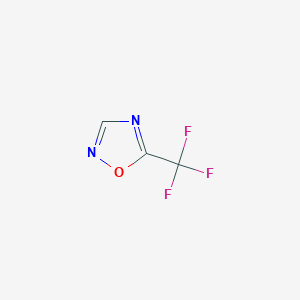
![3-(Furan-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14890761.png)
![6-Bromo-4-chloropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14890762.png)
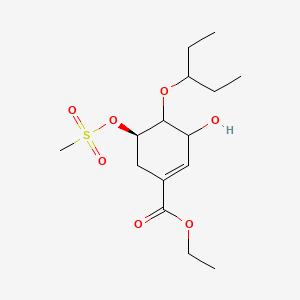
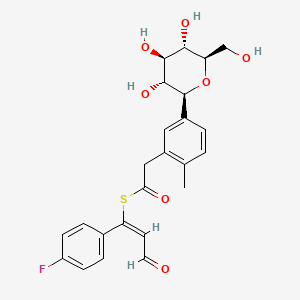
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
